molecular formula C21H21N3O2S B2523389 N-(benzo[d]thiazol-2-yl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide CAS No. 920391-86-2

N-(benzo[d]thiazol-2-yl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide

Cat. No. B2523389
CAS RN: 920391-86-2
M. Wt: 379.48
InChI Key: ZTSSLPMVYXBNIB-UHFFFAOYSA-N
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Description

The compound "N-(benzo[d]thiazol-2-yl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives have been extensively studied due to their diverse biological activities, including anti-HIV, anti-inflammatory, antitumor, and antibacterial properties .

Synthesis Analysis

The synthesis of benzothiazole acetamide derivatives typically involves the chloroacetylation of amino benzothiazoles followed by a reaction with various amines in the presence of a base . For example, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs was achieved through this method, and these compounds were evaluated for their anti-inflammatory activity . Similarly, other derivatives have been synthesized using related methods, with variations in the substituents attached to the benzothiazole and acetamide groups to target different biological activities .

Molecular Structure Analysis

The molecular structure of benzothiazole acetamide derivatives is characterized by the presence of hydrogen bonding, which plays a significant role in their photophysical properties and biological activities . For instance, the hydrogen bond formation in N-(benzo[d]thiazol-2-yl)acetamide crystals is influenced by the substituents on the benzothiazole moiety, which can lead to different assembly structures . The molecular docking studies of these compounds against target proteins, such as COX-2, have provided insights into their mechanism of action .

Chemical Reactions Analysis

Benzothiazole acetamides can participate in various chemical reactions due to their electrophilic nature. For example, N-aryl-2-chloroacetamides serve as electrophilic building blocks for the formation of thiazolo[3,2-a]pyrimidinone derivatives . The reactivity of these compounds allows for the synthesis of a wide range of heterocyclic compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole acetamide derivatives are influenced by their molecular structure. These compounds typically exhibit good solubility in common organic solvents and show varying degrees of stability. The presence of different substituents can significantly affect their melting points, solubility, and reactivity. The photophysical properties of these compounds are also noteworthy, as they can form different types of hydrogen-bonded assemblies that affect their fluorescence and absorption characteristics .

Scientific Research Applications

Anticancer Activity

N-(benzo[d]thiazol-2-yl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide derivatives demonstrate promising applications in anticancer therapy. Compounds synthesized with this core structure have been actively studied for their antitumor properties. Horishny et al. (2020) synthesized N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides and found that these compounds exhibit significant potential as new anticancer agents after being screened within the Developmental Therapeutic Program of the National Cancer Institute (Horishny et al., 2020). Additionally, Nofal et al. (2014) synthesized derivatives with similar core structures and evaluated their cytotoxic activity against different cancerous cell lines, finding promising anticancer activity against the tested cell lines (Nofal et al., 2014).

Antimicrobial and Antifungal Activity

Compounds with the N-(benzo[d]thiazol-2-yl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide framework have also shown significant antimicrobial and antifungal activities. Rezki (2016) synthesized N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides and observed promising antimicrobial activities against a variety of microbial strains (Rezki, 2016). Similarly, Bhoi et al. (2015) synthesized novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives and reported broad-spectrum antibacterial activity against various microorganisms (Bhoi et al., 2015).

Anti-HIV Activity

The potential of N-(benzo[d]thiazol-2-yl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide in HIV treatment has been explored as well. Bhavsar et al. (2011) synthesized novel N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives and evaluated their anti-HIV activity, identifying compounds with moderate to potent activity against wild-type HIV-1 (Bhavsar et al., 2011).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c25-19(23-21-22-17-8-4-5-9-18(17)27-21)20(26)24-12-10-16(11-13-24)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSSLPMVYXBNIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide

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